Trk-IN-12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

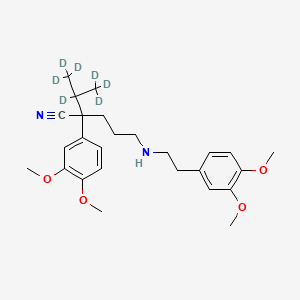

Trk-IN-12 is a small molecule inhibitor targeting the tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These kinases are encoded by the neurotrophic tyrosine receptor kinase genes NTRK1, NTRK2, and NTRK3, respectively. Trk receptors play a crucial role in neuronal development, differentiation, and survival. This compound has gained attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit Trk signaling pathways involved in tumor growth and progression .

Méthodes De Préparation

The synthesis of Trk-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a substituted pyrazolo[1,5-a]pyrimidine core, which is a common scaffold for Trk inhibitors . The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Trk-IN-12 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols under appropriate conditions

Applications De Recherche Scientifique

Trk-IN-12 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study Trk signaling pathways and to develop new Trk inhibitors with improved efficacy and selectivity.

Biology: this compound is employed in cellular and molecular biology research to investigate the role of Trk receptors in neuronal development and function.

Medicine: The compound is being explored for its therapeutic potential in treating Trk fusion-positive cancers, such as certain types of lung, thyroid, and colorectal cancers

Mécanisme D'action

Trk-IN-12 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Trk receptors. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. By blocking these pathways, this compound suppresses cell proliferation and induces apoptosis in cancer cells, leading to tumor shrinkage .

Comparaison Avec Des Composés Similaires

Trk-IN-12 is compared with other Trk inhibitors, such as larotrectinib and entrectinib. While all these compounds target Trk receptors, this compound is unique due to its specific binding affinity and selectivity for different Trk isoforms. Similar compounds include:

Larotrectinib: A first-generation Trk inhibitor approved for treating Trk fusion-positive cancers.

Entrectinib: Another first-generation Trk inhibitor with broader target specificity, including ROS1 and ALK kinases.

Repotrectinib: A second-generation Trk inhibitor designed to overcome resistance mutations seen with first-generation inhibitors .

This compound stands out for its potential to address resistance mechanisms and its application in a wider range of cancer types.

Propriétés

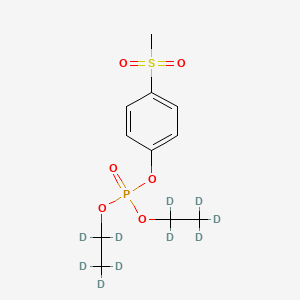

Formule moléculaire |

C18H19ClFN5O3S |

|---|---|

Poids moléculaire |

439.9 g/mol |

Nom IUPAC |

13-(chloromethylsulfonyl)-6-fluoro-2-methyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene |

InChI |

InChI=1S/C18H19ClFN5O3S/c1-23-10-13-8-15(20)2-3-16(13)28-7-6-24(29(26,27)12-19)11-14-9-21-25-5-4-17(23)22-18(14)25/h2-5,8-9H,6-7,10-12H2,1H3 |

Clé InChI |

NTFOOZGBHCLKPT-UHFFFAOYSA-N |

SMILES canonique |

CN1CC2=C(C=CC(=C2)F)OCCN(CC3=C4N=C1C=CN4N=C3)S(=O)(=O)CCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)

![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)

![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)

![5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one](/img/structure/B12425290.png)

![N-[(2S)-2-cyclohexyl-2-[[(2S)-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanoyl]amino]ethyl]-2-[(dimethylamino)methyl]prop-2-enamide](/img/structure/B12425293.png)